COX-2 Enzyme Inhibition: Confirmed Inactivity (IC₅₀ > 10 µM) Distinguishes This Compound from COX-2-Active Naphthoheterocycle Chemotypes
In a standardized fluorescence-based assay using human recombinant COX-2 with arachidonic acid as substrate (5-minute incubation), the target compound (BDBM50591341 / CHEMBL5177372) exhibited an IC₅₀ greater than 10,000 nM, indicating no meaningful COX-2 inhibitory activity [1]. This result originates from the same patent screening cascade (US20240182406) that evaluated multiple naphthooxathiolone analogs, with Examples 3, 4, and 7 all yielding IC₅₀ > 10,000 nM against COX-2 [1]. This contrasts with structurally distinct naphthoheterocycle chemotypes (e.g., naphthylthio heptanomide derivatives) that show potent COX-2 inhibition with IC₅₀ values in the nanomolar range [2]. For procurement decisions, this negative selectivity data is critical: it confirms the compound is unsuitable for COX-2-targeted screening but appropriate for programs seeking to avoid COX-2-mediated confounding effects or prostaglandin-related toxicity.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | HNHA (N-hydroxy-7-(2-naphthylthio)heptanomide): potent COX-2 inhibition (nanomolar range, in vivo active); Celecoxib: IC₅₀ ~40 nM (clinical reference) |
| Quantified Difference | >250-fold weaker than clinical COX-2 inhibitors; functionally COX-2-inactive |
| Conditions | Human recombinant COX-2, arachidonic acid substrate, 5 min incubation, fluorescence-based detection (BindingDB assay ID 7, entry 50016005) |
Why This Matters
Confirmed COX-2 inactivity prevents wasted procurement expenditure on anti-inflammatory screening and identifies this compound as a clean negative control or a scaffold for programs where COX-2 sparing is therapeutically desirable.
- [1] BindingDB. PrimarySearch_ki: Assay ID 7, Entry 50016005. Ligand BDBM50591341 (CHEMBL5177372 | US20240182406, Example 7). IC₅₀: 1.00E+4 nM against human recombinant COX-2. Also: BDBM50591334 (Example 3) and BDBM50591340 (Example 4) both IC₅₀ > 1.00E+4 nM. View Source
- [2] Yonsei University College of Medicine. Effect of the selective Cyclooxygenase-2 Inhibition by HNHA [N-hydroxy-7-(2-naphthylthio)heptanomide] on liver fibrosis in the bile duct ligated rat. 2015. HNHA reported as a potent COX-2 inhibitor with in vivo anti-hepatic damage activity. View Source
